4-Bromo-2-nitro-5-(pentyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-nitro-5-(pentyloxy)aniline” is a chemical compound with the CAS Number: 1255574-52-7. It has a molecular weight of 303.16 . The IUPAC name for this compound is 4-bromo-2-nitro-5-(pentyloxy)phenylamine .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3
. This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
The compound has a molecular formula of C11H15BrN2O3 and an average mass of 303.152 Da . Unfortunately, other physical and chemical properties like solubility, melting point, etc., are not available in the retrieved data .Scientific Research Applications
Synthesis and Characterization
4-Bromo-2-nitro-5-(pentyloxy)aniline is a compound of interest in the synthesis of complex molecules due to its reactive bromo and nitro groups. These groups make it a valuable intermediate in the production of polymers, dyes, pharmaceuticals, and materials for electronic applications. In research, its applications have spanned from the development of novel organic compounds to the exploration of its properties in materials science.
One application area includes the synthesis of polymers with potential for use in nonlinear optics. Schiff bases containing nitro groups, similar to this compound, have been synthesized for their electron-accepting capabilities, which are essential in the formation of polymers with desirable optical properties. Such materials are of interest for their potential applications in electronic and photonic devices due to their ability to alter light properties under electric fields (Bagheri & Entezami, 2002).
Catalysis and Chemical Reactions
The compound's structural features also facilitate its use in catalytic processes and chemical reactions. For instance, the bromo and nitro groups present in such molecules can participate in various chemical transformations, including coupling reactions, which are foundational in the synthesis of complex organic molecules. These reactions are crucial in the pharmaceutical industry for the creation of new drug molecules and in materials science for the development of new materials with specific properties.
In the field of catalysis, research has focused on the development of efficient catalysts for the hydrogenation of nitro compounds to anilines, a process of significant industrial importance. Studies involving compounds with structural similarities to this compound have demonstrated the potential for selective catalytic reduction of nitro groups under mild conditions, which is critical for the synthesis of anilines used in dyes, pharmaceuticals, and agrochemicals (Jiang & Zhang, 2016).
Material Science and Electronics
Moreover, the synthesis of novel electronic materials, such as electrochromic materials employing nitrotriphenylamine units, showcases the broader applicability of compounds with nitro and bromo functionalities. These materials exhibit unique properties, such as color change under electrical stimulus, making them suitable for applications in smart windows, displays, and optical devices. The structural versatility provided by compounds like this compound enables the design of materials with tailored properties for specific applications (Li et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-nitro-5-pentoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZWPVYCXDSWFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681494 |
Source
|
Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-52-7 |
Source
|
Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.